Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-

Oligonucleotide Synthesis Protecting Group Chemistry Nucleobase Protection

Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- (CAS 129452-86-4), commonly designated SiOMB-Cl, is a specialty acid chloride used to install the 2-(tert-butyldiphenylsilyloxymethyl)benzoyl (SiOMB) protecting group onto exocyclic amino functions of nucleobases (dA, dC, dG). Unlike conventional acyl protecting groups such as benzoyl (Bz) or isobutyryl (iBu) that require harsh basic conditions for removal, the SiOMB group is cleaved under virtually neutral conditions using fluoride ion, enabling an orthogonal protection strategy.

Molecular Formula C24H25ClO2Si
Molecular Weight 409.0 g/mol
CAS No. 129452-86-4
Cat. No. B13971798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
CAS129452-86-4
Molecular FormulaC24H25ClO2Si
Molecular Weight409.0 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=CC=C3C(=O)Cl
InChIInChI=1S/C24H25ClO2Si/c1-24(2,3)28(20-13-6-4-7-14-20,21-15-8-5-9-16-21)27-18-19-12-10-11-17-22(19)23(25)26/h4-17H,18H2,1-3H3
InChIKeyKYIVQONPICNRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- (CAS 129452-86-4): A Fluoride-Labile Nucleobase Acylating Agent for Oligonucleotide Synthesis


Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- (CAS 129452-86-4), commonly designated SiOMB-Cl, is a specialty acid chloride used to install the 2-(tert-butyldiphenylsilyloxymethyl)benzoyl (SiOMB) protecting group onto exocyclic amino functions of nucleobases (dA, dC, dG) [1]. Unlike conventional acyl protecting groups such as benzoyl (Bz) or isobutyryl (iBu) that require harsh basic conditions for removal, the SiOMB group is cleaved under virtually neutral conditions using fluoride ion, enabling an orthogonal protection strategy [2]. The compound's molecular formula is C24H25ClO2Si with a molecular weight of approximately 409.0 g/mol, and its IUPAC name reflects the silyloxymethyl substituent at the ortho-position of the benzoyl chloride scaffold .

Why Benzoyl Chloride (Bz-Cl) or Isobutyryl Chloride Cannot Replace SiOMB-Cl in Base-Sensitive Oligonucleotide Synthesis


Standard N-acyl protecting groups such as benzoyl (Bz) and isobutyryl (iBu) are removed by concentrated aqueous ammonia at elevated temperatures (55°C, 8–16 h), conditions that are incompatible with base-labile modifications such as S-acyl-2-thioethyl (SATE) phosphate prodrugs, oxalyl ester linkers, or certain RNA modifications [1]. The SiOMB group, in contrast, is completely stable to ammonia treatment but rapidly cleaved by fluoride ion (e.g., TBAF or Et3N·3HF) under mild, pH-neutral conditions, preserving the integrity of base-sensitive functionalities [2]. Simply substituting Bz-Cl for SiOMB-Cl would result in either failure to deprotect without degradation of the sensitive moiety, or complete destruction of the prodrug architecture during the required harsh basic treatment [1][2].

Quantitative Comparative Evidence for Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- (SiOMB-Cl) vs. Conventional and Alternative Acylating Agents


Deprotection Orthogonality: Fluoride-Mediated vs. Base-Mediated Cleavage Kinetics

The SiOMB group is removed by fluoride ion under neutral conditions, whereas standard benzoyl protection requires concentrated ammonia at high temperature. In solid-phase synthesis, treatment with Et3N·3HF in THF efficiently releases the oligonucleotide and simultaneously cleaves SiOMB groups in a single step [1]. In contrast, benzoyl and isobutyryl groups require 25–30% aqueous ammonia at 55°C for 8–16 hours for complete deprotection, with longer times needed for guanosine-rich sequences [2]. The SiOMB group remains fully intact during concentrated ammonia/ethanol (3:1) treatment at ambient temperature, while other base-labile groups are quantitatively removed, demonstrating complete orthogonality [3].

Oligonucleotide Synthesis Protecting Group Chemistry Nucleobase Protection

Enabling Synthesis of Base-Sensitive Methyl-SATE Prooligonucleotides: SiOMB vs. Benzoyl Compatibility

Base-sensitive methyl-SATE oligonucleotide prodrugs (prooligos) were successfully synthesized using the SiOMB/TSE (trimethylsilylethyl) orthogonal protection strategy on a solid support [1]. Attempts to use standard benzoyl or isobutyryl protection would lead to complete degradation of the SATE phosphate protecting groups during the mandatory concentrated ammonia deprotection step. The combination of SiOMB for nucleobase protection and TSE for internucleosidic phosphate protection allowed a single final fluoride treatment (Et3N·3HF in THF) to simultaneously release the prooligo from the support and remove all protecting groups, yielding intact prooligonucleotides [1]. A short TCCT Me-SATE prooligonucleotide was successfully synthesized and characterized, with the SiOMB protecting group removed under mild conditions using trimethylsilyl chloride and water [2].

Prodrug Synthesis Prooligonucleotides Fluoride-Labile Protection

Synthesis Efficiency: SiOMB-Cl Derived from Cheap Phthalide with 67% Overall Yield over 4 Steps

The title compound (SiOMB-Cl) was synthesized from inexpensive phthalide as the starting material in four steps with an overall yield of 67% [1]. This compares favorably to alternative silyl-containing acyl chloride protecting group precursors, which often require expensive silyl chlorides and multistep purifications. The phthalide route avoids the need for costly pre-functionalized benzoyl intermediates and provides SiOMB-Cl in gram-scale quantities suitable for oligonucleotide synthesis campaigns [1]. The synthesis involves sequential reduction, silyl protection, and acid chloride formation.

Protecting Group Synthesis Cost-Efficient Scale-Up Phthalide Route

Validated Application: Successful Solid-Phase Synthesis of RNA and DNA Fragments Using N-SiOMB Nucleosides

N-SiOMB protected nucleosides proved to be suitable building units for the preparation of DNA fragments both in solution and on a solid support [1]. The SiOMB group has been successfully combined with 2'-O-TBDMS protection for RNA synthesis, as demonstrated by the solid-phase synthesis of the RNA fragment 5'-AGUACCU-3' via a phosphite triester approach [2]. Furthermore, the SiOMB-TBDMS strategy was employed for the preparation of the RNA nucleopeptide H-Ala-Tyr[5'-pUUAAAAC-3']-NH2 from poliovirus nucleoprotein [3]. These validated applications demonstrate that SiOMB-protected nucleosides are compatible with standard solid-phase synthesis workflows and deliver the expected oligonucleotide products.

RNA Synthesis Nucleopeptide Synthesis Solid-Phase Phosphite Triester

Stability Profile: SiOMB Group Stable to Ammonia, Labile to Fluoride – Enabling Orthogonal Workflows

The SiOMB protecting group exhibits a unique orthogonal stability profile: it remains intact during treatment with concentrated aqueous ammonia/ethanol (3:1) at ambient temperature, conditions that quantitatively remove standard acyl protecting groups such as benzoyl and isobutyryl [1]. Subsequent treatment with fluoride ion (Et3N·3HF in THF or TBAF) readily cleaves the SiOMB group via fluoride-mediated desilylation [2]. This two-step orthogonal deprotection sequence is critical for synthesizing oligonucleotides containing both base-labile and fluoride-labile modifications, allowing precise temporal control over deprotection events.

Protecting Group Orthogonality Deprotection Selectivity Oligonucleotide Prodrug Synthesis

Definitive Application Scenarios for Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- (SiOMB-Cl) in Oligonucleotide Research and Process Development


Synthesis of Base-Sensitive Oligonucleotide Prodrugs (Prooligonucleotides) with SATE or Similar Protecting Groups

When preparing oligonucleotide prodrugs containing base-labile S-acyl-2-thioethyl (SATE) phosphate protecting groups, SiOMB-Cl is the reagent of choice for introducing the nucleobase protecting group. Standard benzoyl or isobutyryl protection is fundamentally incompatible with this application because the mandatory concentrated ammonia deprotection step (55°C, 8–16 h) would cleave the SATE groups and destroy the prodrug architecture [1]. SiOMB-protected nucleosides, in combination with TSE phosphate protection, allow a single final fluoride treatment (Et3N·3HF in THF) to simultaneously release the prooligo from the solid support and deprotect both nucleobases and phosphate linkages in one step, yielding intact, fully deprotected prooligonucleotides ready for biological evaluation [1][2].

Solid-Phase Synthesis of Nucleopeptide Conjugates Requiring Orthogonal Deprotection

Nucleopeptide synthesis involves conjugation of peptides to oligonucleotides, where the peptide moiety may contain base-sensitive functional groups or the linkage itself (e.g., oxalyl ester) is base-labile. The SiOMB/O-TBDMS protection strategy has been validated for the solid-phase synthesis of naturally occurring DNA and RNA nucleopeptides, including H-Phe-Tyr-(pATAT)-NH2 and H-Ala-Tyr[5'-pUUAAAAC-3']-NH2 [3][4]. The fluoride-mediated SiOMB deprotection step is orthogonal to the basic conditions used for peptide deprotection and is compatible with the acid-sensitive phosphite triester or phosphoramidite oligonucleotide synthesis cycle, enabling the sequential construction of both biomolecular domains on a single solid support.

Synthesis of Oligonucleotides Containing Multiple Distinct Base-Labile and Fluoride-Labile Modifications

In complex oligonucleotide synthesis where two or more different labile modifications must be deprotected in a controlled sequence, SiOMB provides the essential fluoride-labile dimension orthogonal to standard ammonia-labile protecting groups. For example, an oligonucleotide may carry a base-labile linker (cleaved by NH4OH) and simultaneously require nucleobase protection that survives the ammonia step but is subsequently removed by fluoride. SiOMB-Cl-derived nucleosides fulfill this requirement, as demonstrated by their stability to concentrated ammonia/ethanol at ambient temperature and their clean removal by Et3N·3HF or TBAF [5]. This orthogonal capability is unique to silyl-containing acyl protecting groups and is not achievable with any common benzoyl, isobutyryl, acetyl, or phenoxyacetyl protecting group.

Cost-Effective In-House Preparation of SiOMB-Protected Nucleoside Phosphoramidites for Research-Scale Synthesis

For laboratories requiring gram-scale quantities of SiOMB-protected nucleosides for research purposes, the established synthesis of SiOMB-Cl from cheap phthalide (4 steps, 67% overall yield) provides a practical and economical route [6]. Rather than purchasing expensive pre-protected nucleoside phosphoramidites from commercial suppliers, users can prepare SiOMB-Cl in-house and derivatize standard nucleosides, achieving significant cost savings while maintaining the unique fluoride-labile protection profile. This approach is particularly relevant for academic laboratories and early-stage process development groups exploring base-sensitive oligonucleotide therapeutics.

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